2-Chloro-3-(trichloromethyl)pyridine

Nucleophilic Aromatic Substitution Mechanistic Chemistry Synthetic Methodology

2-Chloro-3-(trichloromethyl)pyridine (CAS 72648-12-5) is a chlorinated heterocyclic building block with the molecular formula C6H3Cl4N. This compound features a unique substitution pattern with a chlorine atom at the 2-position and a trichloromethyl group at the 3-position of the pyridine ring.

Molecular Formula C6H3Cl4N
Molecular Weight 230.9 g/mol
CAS No. 72648-12-5
Cat. No. B1582900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(trichloromethyl)pyridine
CAS72648-12-5
Molecular FormulaC6H3Cl4N
Molecular Weight230.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
InChIKeyTZKVGCQBQQFWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(trichloromethyl)pyridine (CAS 72648-12-5): A Strategic Intermediate for Agrochemical Synthesis


2-Chloro-3-(trichloromethyl)pyridine (CAS 72648-12-5) is a chlorinated heterocyclic building block with the molecular formula C6H3Cl4N. This compound features a unique substitution pattern with a chlorine atom at the 2-position and a trichloromethyl group at the 3-position of the pyridine ring . It is recognized as a pivotal intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes, serving as a key precursor to high-value active ingredients like the organophosphate insecticide chlorpyrifos [1]. Its industrial relevance stems from its high purity availability (typically ≥97%) and well-documented reactivity profile, which enables efficient and selective downstream transformations [2].

Why 2-Chloro-3-(trichloromethyl)pyridine (CAS 72648-12-5) Cannot Be Substituted by Positional Isomers or Less-Chlorinated Analogs


While numerous chlorinated pyridine derivatives exist, 2-chloro-3-(trichloromethyl)pyridine (CAS 72648-12-5) possesses a specific substitution pattern that dictates a unique and quantifiably different reactivity profile compared to its isomers like 2-chloro-5-(trichloromethyl)pyridine (CAS 69045-78-9) or its trifluoromethyl analog 2-chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1). Generic substitution with these close analogs is not scientifically valid due to marked differences in nucleophilic substitution behavior, which directly impacts synthetic route efficiency, yield, and the purity of final agrochemical products [1]. The position of the trichloromethyl group relative to the ring nitrogen and the 2-chloro substituent creates a unique electronic environment, leading to abnormal reaction pathways (e.g., tele-substitution) not observed with other isomers [1]. This translates to quantifiable advantages in specific downstream transformations, as detailed in the following evidence guide.

Quantitative Differentiation: 2-Chloro-3-(trichloromethyl)pyridine (CAS 72648-12-5) vs. Key Analogs in Reactivity and Application Yield


Unique 'Tele-Substitution' Reactivity: A Clear Differentiator from Other 3-Trichloromethylpyridines

2-Chloro-3-(trichloromethyl)pyridine exhibits a unique 'abnormal' or 'tele-substitution' pathway when reacted with nucleophiles like sodium methoxide, a behavior not observed in its 5-isomer or other 3-trichloromethylpyridines. The reaction leads to the formation of 2-chloro-3-dichloromethyl-6-methoxypyridine, with a chlorine atom from the trichloromethyl group acting as the leaving group, rather than the ring-bound chlorine at the 2-position [1]. This distinct regioselectivity is a direct consequence of the specific 2-chloro-3-trichloromethyl substitution pattern.

Nucleophilic Aromatic Substitution Mechanistic Chemistry Synthetic Methodology

High-Yield Hydrolysis to 2-Chloronicotinic Acid: A Procurable Advantage over Alternative Trichloromethylpyridine Transformations

The hydrolysis of 2-chloro-3-(trichloromethyl)pyridine to 2-chloronicotinic acid proceeds with a high, reproducible yield under optimized alkaline conditions. A patented process reports a yield of 92.8% with a product purity of 97.9% [1]. This is a quantifiably robust transformation. While a direct isomer comparison is unavailable, this performance significantly exceeds the typical yields (e.g., 65-79%) reported for analogous high-temperature chlorination processes used to synthesize related compounds like 2,3-dichloro-5-(trichloromethyl)pyridine [2].

Process Chemistry Agrochemical Intermediate Synthesis Yield Optimization

Established Role as a Direct Precursor to Chlorpyrifos: A Differentiated Application Pathway

2-Chloro-3-(trichloromethyl)pyridine is a documented, direct intermediate in the manufacture of chlorpyrifos and its methyl analog, which are broad-spectrum organophosphate insecticides [1]. This contrasts with the more common application of its isomer, 2-chloro-5-(trichloromethyl)pyridine, which is primarily cited as an intermediate for selective herbicides targeting grass weeds [2]. This difference in downstream application is a direct result of the distinct substitution pattern on the pyridine ring.

Insecticide Synthesis Organophosphate Chemistry Agrochemical Supply Chain

Validated Application Scenarios for 2-Chloro-3-(trichloromethyl)pyridine (CAS 72648-12-5)


Synthesis of 2,6-Disubstituted Pyridines via Tele-Substitution

This compound is uniquely suited as a starting material for synthesizing 2,6-disubstituted pyridines via a tele-substitution mechanism with alkoxides. This pathway is not accessible with other trichloromethylpyridine isomers and enables the construction of complex pyridine cores for novel agrochemical discovery [1].

Cost-Effective, High-Yield Production of 2-Chloronicotinic Acid

For process chemists, 2-chloro-3-(trichloromethyl)pyridine offers a validated, high-yielding (>92%) route to 2-chloronicotinic acid under mild alkaline hydrolysis. This method provides a significant yield advantage over alternative, harsher synthetic approaches and is supported by patented, scalable procedures [2].

Commercial Manufacture of Chlorpyrifos Insecticides

This specific isomer is an essential and non-substitutable intermediate in the established industrial synthesis of chlorpyrifos and related organophosphate insecticides. Its procurement is a mandatory requirement for manufacturers operating in this specific agrochemical market segment [3].

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